![molecular formula C18H12ClN3O B4511011 6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511011.png)
6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]pyridin derivatives involves reactions of specific aminopyrazoles with aldehydes and other reactants, indicating a multi-step synthetic route that may be applicable to our compound of interest. For example, the synthesis of novel pyrazolo[4,3-c]pyridines involved the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylidenketones, suggesting a potential method for synthesizing similar compounds (Insuasty et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridin derivatives has been characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies reveal important structural features such as tautomerism, conformation, and molecular geometry, which are crucial for understanding the chemical behavior and reactivity of these compounds (Quiroga et al., 1999).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridin derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, Vilsmeier–Haack reaction has been used to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, indicating the reactivity of such compounds towards formylation and their potential to undergo further chemical transformations (Quiroga et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridin derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed insights into the crystal packing, hydrogen bonding, and molecular conformations, which are essential for understanding the physical behavior of these compounds in different environments (Quiroga et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of pyrazolo[3,4-b]pyridin derivatives, can be attributed to their functional groups and molecular structure. Spectroscopic analyses, including NMR and IR, provide valuable information on the electronic environment and the presence of functional groups, contributing to the overall chemical behavior of these compounds (Bahgat et al., 2009).
properties
IUPAC Name |
6-(2-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-15-9-5-4-8-13(15)16-11-10-14-17(20-16)21-22(18(14)23)12-6-2-1-3-7-12/h1-11H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTZVNKTNXLVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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